![molecular formula C10H7ClN2O2 B1319125 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline CAS No. 52791-05-6](/img/structure/B1319125.png)
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
Overview
Description
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is a chemical compound with the molecular formula C10H7ClN2O2 . It has an average mass of 222.628 Da and a monoisotopic mass of 222.019608 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of 6-chloroindoline with 4-chloro-6,7-(ethylenedioxy)quinazoline in the presence of pyridine in isopropyl alcohol . The mixture is heated to reflux under dry nitrogen for 16 hours. After concentration in vacuo, the residue is partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic phase is then washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue is flash chromatographed on silica using 30% acetone/hexanes to afford the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 .Scientific Research Applications
EGFR Kinase Inhibition
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. These compounds are effective in inhibiting both the enzyme activity and autophosphorylation of EGFR, which is crucial in cancer research. For instance, some compounds in this class have demonstrated more potency than ZD-1839 in EGFR kinase inhibition assays (Ha et al., 2005). Additionally, bis(methoxy methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolines have been evaluated for their inhibition of EGFR, showing significant potency against isolated EGFR enzymes and cell lines (Lee et al., 2005).
Antitumor Activity
These compounds have also been explored for their antitumor properties. Research has shown that some [1,4]dioxino[2,3-f]quinazoline derivatives have potent inhibitory activities against EGFR(wt) and EGFR(T790M/L858R) mutants, along with antiproliferative activities against specific cell lines (Qin et al., 2016). Another study demonstrated that VEGFR-2 inhibitors based on 2,3-dihydro-[1,4]-dioxino[2,3-f]quinazoline derivatives exhibited significant antiproliferative activity in cells and mice, highlighting their potential as effective anticancer agents (Fan et al., 2019).
Properties
IUPAC Name |
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFQWDAKWKNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596617 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52791-05-6 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52791-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


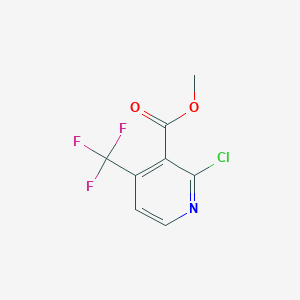
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
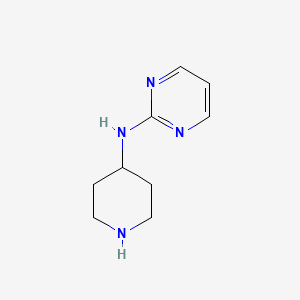
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
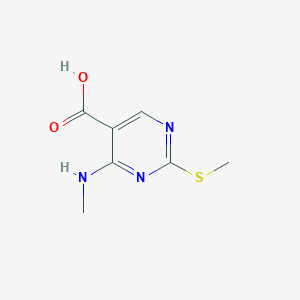
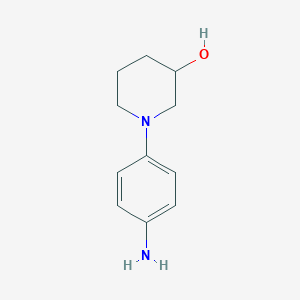
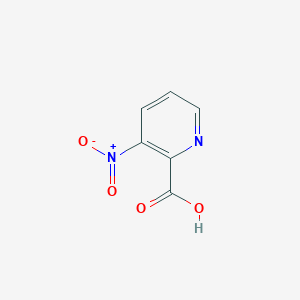
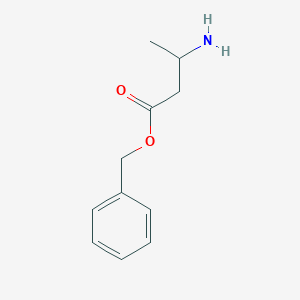



![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)
